(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a phenothiazine moiety, which is a tricyclic compound that is often found in various pharmaceuticals, especially antipsychotic medications . It also contains a thioxothiazolidinone group, which is a type of heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenothiazine moiety would contribute to the rigidity of the molecule, while the thioxothiazolidinone group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Synthesis Techniques and Derivatives
A study by Zidar, Kladnik, and Kikelj (2009) discussed a convenient method for synthesizing 4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones, demonstrating the versatility of microwave-assisted synthesis in creating thiazolidinone derivatives Zidar, Kladnik, & Kikelj, 2009. Sharma et al. (2012) synthesized a new series of N-(3-(10H-phenothiazin-10-yl)propyl)-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-3-thiazolidinecarboxamide, showcasing the compound's antimicrobial and antituberculosis activities Sharma, Samadhiya, Srivastava, & Srivastava, 2012.
Biological Activity and Therapeutic Potential
Salvi et al. (2009) synthesized derivatives containing thiazolidinone and phenothiazine nuclei, evaluating their antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents Salvi, Sharma, Sharma, Bhambi, & Talesara, 2009. Chandrappa et al. (2010) focused on novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects, highlighting the potential of these compounds in cancer therapy Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010.
Innovative Approaches and Applications
Holota et al. (2019) developed 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, evaluating their trypanocidal and anticancer activity. This study underscores the dual-use potential of thiazolidinone derivatives in treating both parasitic and cancer conditions Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S3/c1-18(15-19-9-3-2-4-10-19)16-24-26(31)28(27(32)34-24)17-25(30)29-20-11-5-7-13-22(20)33-23-14-8-6-12-21(23)29/h2-16H,17H2,1H3/b18-15+,24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWRLNRAYFGVFV-SKTVKQIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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